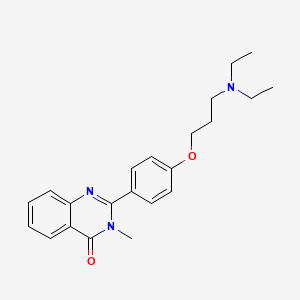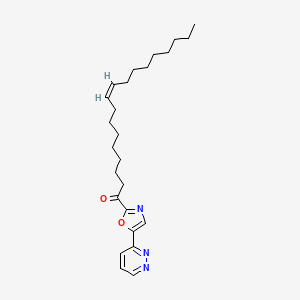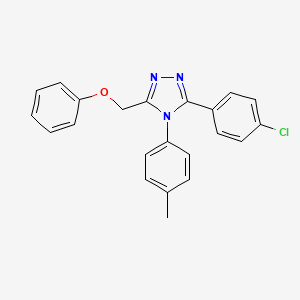
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid is a compound that belongs to the class of indole derivatives Indole derivatives are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid, often involves the construction of the indole ring system. One common method includes the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol, which consistently gives the corresponding indole in a 40–50% yield .
Industrial Production Methods
Industrial production methods for indole derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield different indole-3-alkylamines.
Applications De Recherche Scientifique
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is studied for its potential therapeutic applications, particularly in the treatment of cancer and microbial infections.
Industry: Indole derivatives are used in the production of dyes, perfumes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to proteins and enzymes, modulating their activity. The exact molecular targets and pathways can vary, but they typically involve key cellular processes such as signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1H-Indol-3-yl)propanoic acid: Another indole derivative with similar structural features.
2-(1H-Indol-3-yl)-3-(2-naphthoylamino)propanoic acid: A compound with a naphthoylamino group attached to the indole ring.
2-amino-3-(1H-indol-3-yl)propanoic acid:
Uniqueness
2-(2-(1H-Indol-3-yl)-2-oxoacetamido)propanoic acid is unique due to its specific functional groups and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C13H12N2O4 |
|---|---|
Poids moléculaire |
260.24 g/mol |
Nom IUPAC |
2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H12N2O4/c1-7(13(18)19)15-12(17)11(16)9-6-14-10-5-3-2-4-8(9)10/h2-7,14H,1H3,(H,15,17)(H,18,19) |
Clé InChI |
BLCWHIJOIFCPLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![8a-(2,4-Dimethylphenyl)tetrahydro-2h-pyrrolo[2,1-b][1,3]oxazin-6(7h)-one](/img/structure/B12917559.png)



![8-[(4-Methylphenyl)methyl]guanosine](/img/structure/B12917585.png)


![Indolo[1,2-b]isoquinolin-6(11H)-one, 8,9,10-trimethoxy-](/img/structure/B12917613.png)
